![molecular formula C22H20N4O B2482283 N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamid CAS No. 862810-20-6](/img/structure/B2482283.png)

N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

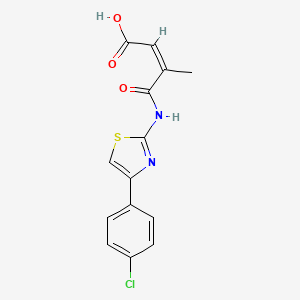

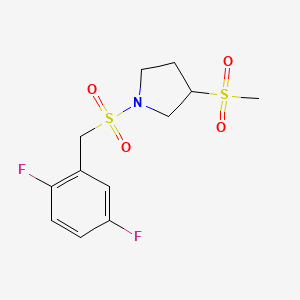

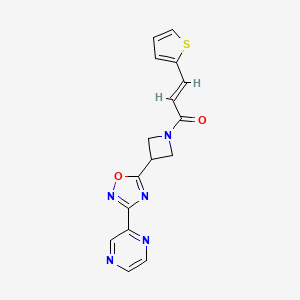

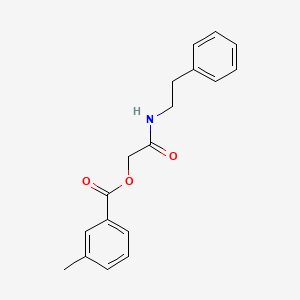

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C22H20N4O and its molecular weight is 356.429. The purity is usually 95%.

BenchChem offers high-quality N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2-Inhibitoren

Diese Verbindung wurde synthetisiert und als selektiver Cyclooxygenase-2 (COX-2)-Inhibitor bewertet . COX-2 ist ein Enzym, das eine bedeutende Rolle bei Entzündungen und Schmerzen spielt, wodurch diese Verbindung möglicherweise nützlich für die Entwicklung neuer entzündungshemmender Medikamente ist .

Antikonvulsive Aktivität

Die Verbindung hat in in-vivo-Studien eine dosisabhängige antikonvulsive Aktivität gezeigt . Dies deutet auf potenzielle Anwendungen in der Schmerztherapie hin .

Zytotoxizitätseffekte

Die Verbindung wurde auf ihre Zytotoxizitätseffekte auf MCF-7-Brustkrebszellen getestet . Alle synthetisierten Verbindungen zeigten beträchtliche inhibitorische Ergebnisse, was auf potenzielle Anwendungen in der Krebstherapie hindeutet .

Synthese von heterocyclischen Motiven

Die Verbindung gehört zur Kategorie der Benzo[4,5]imidazo[1,2-a]pyrimidine, die wichtige heterocyclische Motive sind . Diese Motive finden sich in verschiedenen Enzymen, Proteinen und DNA und haben potenzielle Anwendungen in der Synthese von Medikamenten und anderen organischen Materialien .

Antivirale Aktivität

Derivate der Verbindung wurden synthetisiert und auf ihre Fähigkeit getestet, die Virusreplikation in vitro in einem großen Panel von DNA- und RNA-Viren zu unterdrücken . Dies deutet auf potenzielle Anwendungen in der Entwicklung antiviraler Medikamente hin .

Organoelektronische Materialien

Derivate der Verbindung haben das Potenzial, als organoelektronische Materialien verwendet zu werden . Dies eröffnet Möglichkeiten für Anwendungen im Bereich der Elektronik .

Fluoreszierende Materialien

Die Verbindung und ihre Derivate haben das Potenzial, als fluoreszierende Materialien verwendet zu werden . Dies deutet auf potenzielle Anwendungen in der Entwicklung von Farbstoffen, Sensoren und Bildgebungsmitteln hin .

Metallfreie Katalyse

Die Verbindung war an einer metallfreien katalysierten intermolekularen Tandem-Michael-Addition/Cyclisierung beteiligt . Dies deutet auf potenzielle Anwendungen in der grünen Chemie und in nachhaltigen industriellen Prozessen hin .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the biosynthesis of prostaglandins, which are mediators that interfere in the inflammatory process .

Mode of Action

The compound acts as a COX-2 inhibitor . It has a methylsulfonyl group that is adequately placed into the COX-2 active site . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins .

Biochemical Pathways

The compound affects the prostaglandin biosynthesis pathway . By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, particularly PGE2 . PGE2 is known to increase pain and tissue blood flow during inflammation .

Pharmacokinetics

The compound’s effectiveness in both in vitro and in vivo assays suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in a decrease in inflammation . In vitro, the compound showed moderate to good selectivity for the inhibition of the COX-2 enzyme . In vivo, the compound demonstrated dose-dependent anti-nociceptive activity, indicating its effectiveness in reducing pain .

Action Environment

The compound’s effectiveness in both in vitro and in vivo assays suggests that it is likely stable and effective under physiological conditions .

Biochemische Analyse

Biochemical Properties

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which is crucial in the inflammatory process . The interaction with COX-2 involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Cellular Effects

The effects of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.

Molecular Mechanism

At the molecular level, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as COX-2, and inhibits its enzymatic activity . This binding interaction involves hydrogen bonding and hydrophobic interactions within the enzyme’s active site. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of target genes involved in inflammation and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes and prolonged therapeutic effects . Degradation products may form over time, potentially leading to reduced efficacy or altered biological activity.

Dosage Effects in Animal Models

The effects of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits COX-2 activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is crucial for its biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c1-14-9-15(2)11-18(10-14)21(27)24-19-12-17(6-5-16(19)3)20-13-26-8-4-7-23-22(26)25-20/h4-13H,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFZMKDKVKABCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B2482200.png)

![(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2482201.png)

![N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2482203.png)

![benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2482212.png)

![3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2482216.png)

![4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2482222.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2482223.png)